molecular formula C17H17NO3 B488565 3-(2-ethoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one

3-(2-ethoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one

Cat. No.: B488565
M. Wt: 283.32 g/mol
InChI Key: VASHQEUCSDUGFP-UHFFFAOYSA-N
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Description

3-(2-Ethoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one is a benzoxazolone derivative characterized by a 5-methyl-substituted benzoxazolone core and a 2-ethoxybenzyl group at the N3 position. Benzoxazolones are heterocyclic compounds with a fused benzene and oxazole ring, often modified to enhance biological activity or physicochemical properties.

Properties

IUPAC Name

3-[(2-ethoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-20-15-7-5-4-6-13(15)11-18-14-10-12(2)8-9-16(14)21-17(18)19/h4-10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASHQEUCSDUGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2C3=C(C=CC(=C3)C)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-ethoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one (CAS No. 724437-48-3) is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its effects on cancer cells and its potential as an antimicrobial agent.

  • Molecular Formula : C17H17NO3
  • Molecular Weight : 283.32 g/mol
  • Structure : The compound features a benzoxazole ring, which is known for its biological activity.

Anticancer Activity

Research has demonstrated that benzoxazole derivatives exhibit significant cytotoxic effects on various cancer cell lines. The specific compound this compound has been evaluated for its potential anticancer properties.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cells :
    • A study indicated that benzoxazole derivatives could selectively target cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
    • In vitro tests showed that compounds similar to this compound were effective against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines .
  • Mechanism of Action :
    • The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a programmed cell death process. This was observed through assays measuring caspase activity and morphological changes in treated cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

Antimicrobial Efficacy

  • Inhibition of Bacterial Growth :
    • The compound was tested against various bacterial strains, including Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli). Results indicated that it possesses antimicrobial activity, although specific minimum inhibitory concentrations (MICs) were not detailed in the available literature .
    • A related study on benzoxazole derivatives highlighted their effectiveness in inhibiting biofilm formation in Pseudomonas aeruginosa, suggesting a potential application in combating antibiotic resistance .

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is often influenced by their structural characteristics. For instance:

  • Substituents on the Benzoxazole Ring : Variations in substituents can significantly alter the potency and selectivity of these compounds against different cell types.
  • Electron-Donating vs. Electron-Accepting Groups : Compounds with electron-donating groups generally exhibited higher antimicrobial activity compared to those with electron-withdrawing groups .

Summary Table of Biological Activities

Activity TypeTested Cell Lines/OrganismsObserved EffectsReferences
AnticancerMCF-7, A549, HepG2Induction of apoptosis ,
AntimicrobialBacillus subtilis, E. coliInhibition of growth
Quorum Sensing InhibitionPseudomonas aeruginosaReduced biofilm formation

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP Hydrogen Bond Acceptors Key Substituents
3-Benzyl-5-methyl-1,3-benzoxazol-2(3H)-one C₁₅H₁₃NO₂ 239.27 3.6578 3 Benzyl
3-[3-(2-Methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2(3H)-one C₁₈H₁₉NO₄ 313.35 3.7561 5 Methoxyphenoxypropyl
3-[4-(4-Fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one C₁₉H₂₀FN₃O₂ 341.38 ~3.5* 5 Fluorophenylpiperazinylmethyl
Target Compound C₁₇H₁₇NO₃ 295.33 ~3.7* 4 2-Ethoxybenzyl

*Estimated based on substituent contributions.

  • Lipophilicity (logP): The 2-ethoxybenzyl group in the target compound likely increases logP compared to the benzyl analogue (3.6578 vs. ~3.7), though less than the methoxyphenoxypropyl derivative (3.7561). Ethoxy groups enhance lipophilicity but less dramatically than longer alkyl chains or aromatic ethers .

Structural and Conformational Insights

  • Benzoxazolone Core: Analogues like 3-[4-(4-fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one exhibit planar benzoxazolone rings, with bond distances (C-N: ~1.38 Å) and angles consistent with delocalized electron density . The target compound is expected to adopt a similar planar geometry.
  • Substituent Orientation: In fluorophenylpiperazine derivatives, the piperazine ring adopts a chair conformation, and the benzoxazolone ring lies nearly perpendicular to it, minimizing steric clashes . The 2-ethoxybenzyl group in the target compound may adopt a similar orientation, with the ethoxy oxygen participating in intermolecular C–H···O interactions .

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